An In-depth Technical Guide to 5-Bromo-2-methoxy-4-methyl-3-nitropyridine
An In-depth Technical Guide to 5-Bromo-2-methoxy-4-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine (CAS No. 884495-14-1), a versatile intermediate compound with significant applications in medicinal chemistry and organic synthesis.
Core Chemical Properties
5-Bromo-2-methoxy-4-methyl-3-nitropyridine is a highly functionalized pyridine derivative.[1] Its structure incorporates several key substituents—a pyridine core, a nitro group, a bromine atom, a methoxy group, and a methyl group—each contributing to its specific reactivity profile.[1][2] This unique arrangement of functional groups makes it a valuable building block in the synthesis of complex molecules.[1][2]
The fundamental physicochemical properties of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine are summarized below. These values are critical for its application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 884495-14-1 | [1][3][4][5][6] |
| Molecular Formula | C₇H₇BrN₂O₃ | [2][4][5][6] |
| Molecular Weight | 247.05 g/mol | [4][5][7] |
| Appearance | Off-white to yellow powder/solid | [3][4] |
| Melting Point | 72-78 °C | [4] |
| Boiling Point | 302.8 ± 37.0 °C (Predicted) | |
| Density | 1.636 ± 0.06 g/cm³ (Predicted) | |
| Flash Point | 136.9 °C | |
| Purity | ≥96-99% | [2][4][5][6] |
| InChI Key | BGDKJBCVNNWITN-UHFFFAOYSA-N | [1][5] |
| Synonyms | 5-Bromo-2-methoxy-3-nitro-4-picoline | [4][5] |
Spectral analysis is crucial for the structural confirmation of the compound.
| Analysis Type | Data | Source(s) |
| ¹H NMR | (400 MHz, DMSO-d₆): δ 8.25 (s, 1H), 3.94 (s, 3H), 2.29 (s, 3H) | [3] |
Note: While LC-MS, HPLC, and other spectral data are often available from suppliers, specific datasets beyond ¹H NMR were not detailed in the surveyed literature.[8][9]
Synthesis and Experimental Protocols
The most commonly cited method for synthesizing 5-Bromo-2-methoxy-4-methyl-3-nitropyridine is through the electrophilic bromination of its precursor, 2-methoxy-4-methyl-3-nitropyridine.[1]
This procedure outlines the synthesis of the title compound with a reported yield of 82.2%.[3]
Materials:
-
2-methoxy-4-methyl-3-nitropyridine (1.0 eq)
-
Acetic Acid
-
Sodium Acetate (3.6 eq)
-
Bromine (Br₂) (2.7 eq)
-
10% aqueous Sodium Sulfite (Na₂SO₃) solution
-
Saturated aqueous Sodium Sulfite (Na₂SO₃) solution
-
Water
Procedure:
-
A solution of 2-methoxy-4-methyl-3-nitropyridine (e.g., 250 g, 1.49 mol) is prepared in acetic acid (1.5 L) at room temperature.[3]
-
Sodium acetate (365 g, 5.37 mol) is added slowly to the stirring solution.[3]
-
Bromine (639 g, 4.00 mol) is then added dropwise. The addition should be controlled to take less than 30 minutes.[3]
-
After the addition is complete, the reaction mixture is heated to 80 °C for 12 hours.[3] The reaction progress is monitored by Thin-Layer Chromatography (TLC).[3]
-
Upon completion, the mixture is cooled to 0 °C.[3]
-
The reaction is quenched by the sequential addition of a 10% aqueous sodium sulfite solution (1.5 L) and a saturated aqueous sodium sulfite solution (1.5 L).[3]
-
The resulting solid precipitate is collected by filtration.[3]
-
The collected solid is washed with water and dried under reduced pressure to yield 5-bromo-2-methoxy-4-methyl-3-nitropyridine as a light yellow solid.[3]
Caption: Workflow for the synthesis of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine.
Chemical Reactivity and Applications
The compound's reactivity is dominated by the interplay of its functional groups, making it a versatile intermediate.
The electron-deficient nature of the pyridine ring, significantly enhanced by the electron-withdrawing nitro group, makes the compound susceptible to several transformations.[1]
-
Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the C-5 position is a good leaving group. It can be displaced by various nucleophiles, such as amines and thiols, to form new carbon-heteroatom bonds.[1] These reactions are fundamental for building more complex molecular scaffolds.
-
Reduction of the Nitro Group: The C-3 nitro group can be reduced to form 5-bromo-2-methoxy-4-methylpyridin-3-amine.[1] This conversion is highly valuable as it transforms an electron-withdrawing group into a versatile amino group, which can act as a nucleophile or be further modified.[1]
-
Oxidation of the Methyl Group: The C-4 methyl group can be oxidized to yield 5-bromo-2-methoxy-3-nitroisonicotinic acid.[1] This introduces a carboxylic acid moiety, which can participate in amide bond formation, esterification, or other derivatizations.[1]
Caption: Key reactivity pathways for 5-Bromo-2-methoxy-4-methyl-3-nitropyridine.
This compound is a crucial intermediate in multiple fields of chemical science.
-
Pharmaceutical Development: It serves as a key building block in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of anti-cancer and anti-inflammatory drugs.[2][4] Some research suggests it may exhibit anticancer activity by binding to bromodomains, which are involved in regulating cell division.[3]
-
Agrochemical Chemistry: It is used to create effective pesticides, herbicides, and fungicides, contributing to crop protection.[2][4]
-
Biochemical Research: The compound is employed in studies related to enzyme inhibition and receptor binding, aiding in the identification of potential therapeutic targets.[4]
-
Materials Science: Its stability and reactivity are leveraged in the synthesis of advanced materials, fine chemicals, dyes, and pigments.[4]
Safety and Handling
-
Hazards: The compound is classified as an irritant.[7] It is considered harmful if swallowed, inhaled, or in contact with skin.
-
Storage: Recommended storage conditions are in an inert atmosphere at temperatures between 0-8 °C.[4][8]
This guide provides a detailed technical summary based on available scientific literature and supplier data, intended to support research and development activities. Users should always consult a comprehensive Safety Data Sheet (SDS) before handling this chemical.
References
- 1. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | 884495-14-1 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | 884495-14-1 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | CymitQuimica [cymitquimica.com]
- 6. indiamart.com [indiamart.com]
- 7. matrixscientific.com [matrixscientific.com]
- 8. 884495-14-1|5-Bromo-2-methoxy-4-methyl-3-nitropyridine|BLD Pharm [bldpharm.com]
- 9. 884495-14-1 | 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | Bromides | Ambeed.com [ambeed.com]
